2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
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Overview
Description
2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a complex organic compound that features a unique combination of imidazole, thiazolidine, and phenylpropanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid involves multiple steps, starting with the preparation of the imidazole and thiazolidine intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst . The thiazolidine ring is typically formed via the reaction of a thiourea derivative with a haloketone under basic conditions . The final step involves the condensation of the imidazole and thiazolidine intermediates with phenylpropanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazole or thiazolidine derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is unique due to its combination of imidazole, thiazolidine, and phenylpropanoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
84712-65-2 |
---|---|
Molecular Formula |
C21H18ClN3O3S2 |
Molecular Weight |
460.0 g/mol |
IUPAC Name |
2-[(5E)-5-(5-chloro-1,3-dimethylbenzimidazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H18ClN3O3S2/c1-23-14-9-8-13(22)11-15(14)24(2)18(23)17-19(26)25(21(29)30-17)16(20(27)28)10-12-6-4-3-5-7-12/h3-9,11,16H,10H2,1-2H3,(H,27,28)/b18-17+ |
InChI Key |
CWYZKJWRWUSWHT-ISLYRVAYSA-N |
Isomeric SMILES |
CN\1C2=C(C=C(C=C2)Cl)N(/C1=C/3\C(=O)N(C(=S)S3)C(CC4=CC=CC=C4)C(=O)O)C |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C1=C3C(=O)N(C(=S)S3)C(CC4=CC=CC=C4)C(=O)O)C |
Origin of Product |
United States |
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